p-Heptyloxybenzylidene p-butylaniline

Übersicht

Beschreibung

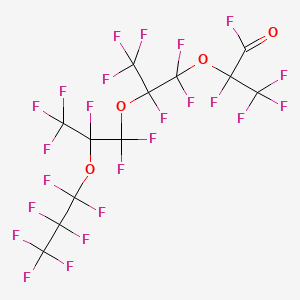

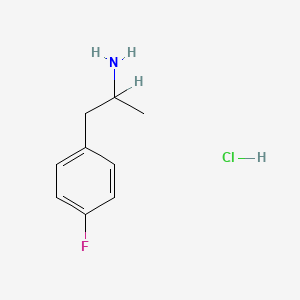

Heptyloxybenzylidene butylaniline, commonly referred to as 7O.4, is a mesogenic compound known for its liquid crystalline properties. It exhibits a variety of phase transitions, including nematic (N), isotropic (I), smectic A (SmA), smectic C (SmC), and crystal G (CrG) phases. The compound's behavior under different conditions, such as in the presence of aerosils or within silica aerogels, has been a subject of study to understand the influence of external factors on its phase transitions and molecular reorientations .

Synthesis Analysis

While the provided papers do not detail the synthesis of 7O.4, they do discuss the thermal behavior and phase transitions of the compound, which are essential for understanding its synthesis. The synthesis of similar compounds has been reported in the literature, and it typically involves a condensation reaction between an alkoxybenzaldehyde and an aniline derivative. The precise conditions under which 7O.4 is synthesized would affect its purity and, consequently, its phase behavior .

Molecular Structure Analysis

The molecular structure of 7O.4 is closely related to other homologous mesogenic compounds, such as 5O.7 and 9O.4, which have been structurally characterized. These compounds exhibit different conformations and molecular packings, which are indicative of the structural diversity within this class of liquid crystals. The molecular structure directly influences the mesophases and the transitions between them, as seen in the smectic G phase at higher temperatures .

Chemical Reactions Analysis

The chemical reactions of 7O.4 are not explicitly discussed in the provided papers. However, the studies focus on the phase transitions, which are physical changes rather than chemical reactions. The compound's ability to undergo first-order transitions, such as N-I, N-SmA, and SmC-CrG, as well as a second-order SmA-SmC transition, is of particular interest. These transitions can be influenced by the introduction of hydrophobic or hydrophilic aerosils, which affect the temperature and characteristics of the transitions .

Physical and Chemical Properties Analysis

The physical properties of 7O.4, such as its phase transitions, have been extensively studied. The compound exhibits strongly first-order transitions in its bulk form, which are significantly shifted and broadened when dispersed in silica aerogels. The presence of aerosils also leads to a doubling of the transition temperatures and shifts in the heat capacity peaks. These findings suggest that the physical properties of 7O.4 are highly sensitive to its microenvironment. Additionally, the molecular reorientations in the smectic and nematic phases of related compounds provide insights into the dynamic behavior of 7O.4's molecular structure .

The chemical properties, such as reactivity, are not covered in the provided papers, but the studies on phase behavior under pressure and the determination of core tilt angles by electron resonance spectroscopy contribute to a deeper understanding of the compound's behavior in different phases and under varying conditions .

Wissenschaftliche Forschungsanwendungen

Advanced Materials and Liquid Crystal Technology

Organic compounds with specific structural features, such as liquid crystalline properties, are of considerable interest for applications in display technologies, sensors, and advanced materials. Compounds similar to p-Heptyloxybenzylidene p-butylaniline, which may exhibit mesogenic properties, are researched for their potential in liquid crystal displays (LCDs), optoelectronic devices, and responsive materials that change properties in response to external stimuli. The precise molecular engineering of these compounds allows for the modulation of liquid crystal phases, alignment properties, and electro-optic responses, which are critical for the development of high-performance displays and smart materials.

Antioxidant Activity and Environmental Applications

The study of antioxidants and their implications across various fields, from food engineering to medicine, pharmacy, and environmental sciences, is of major interest. The analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical in assessing the potential of organic compounds as antioxidants. These methods, based on the transfer of a hydrogen atom or an electron, could be applied to study the antioxidant properties of p-Heptyloxybenzylidene p-butylaniline, if relevant (Munteanu & Apetrei, 2021).

Environmental Monitoring and Remediation

The degradation and transformation of recalcitrant organic pollutants in wastewater and the environment are key areas of research. Enzymatic approaches using oxidoreductive enzymes, in the presence of redox mediators, have shown promise in enhancing the efficiency of degradation for various pollutants. This method has been applied to a wide range of enzymes, such as laccases and peroxidases, for the treatment of aromatic compounds present in industrial effluents. The potential application of p-Heptyloxybenzylidene p-butylaniline in such environmental remediation efforts, either as a target or as a facilitator of degradation processes, represents an intriguing area for future research (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

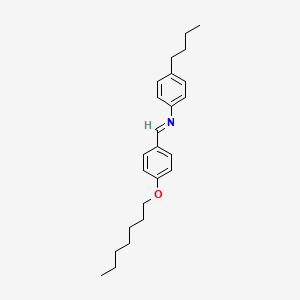

N-(4-butylphenyl)-1-(4-heptoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-5-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-6-4-2/h11-18,20H,3-10,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXJYRGZFLHSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212284 | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Heptyloxybenzylidene p-butylaniline | |

CAS RN |

29743-12-2 | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptyloxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.